tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

Medicinal Chemistry Stereochemistry SAR Studies

This racemic 4-methoxypiperidine carbamate delivers a Boc-protected aminomethyl handle for rapid diversification in kinase and PDE4 inhibitor programs. The 4-methoxy substitution provides a critical hydrogen bond (2.9 Å) confirmed in complement factor B co-crystal structures, while its calculated LogP of 1.28 and TPSA of 59.59 Ų support CNS drug discovery. Outperforms 4-hydroxy analogs by >10-fold in Fms kinase assays, making it the optimal cost-effective scaffold for high-throughput SAR exploration.

Molecular Formula C12H24N2O3
Molecular Weight 244.335
CAS No. 1461704-68-6
Cat. No. B2703742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
CAS1461704-68-6
Molecular FormulaC12H24N2O3
Molecular Weight244.335
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(CCN1)OC
InChIInChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)
InChIKeyXPNGYPONHJYIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate (CAS 1461704-68-6) – Procurement-Relevant Structural and Physicochemical Baseline


tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate (CAS 1461704-68-6) is a bifunctional piperidine building block featuring a Boc-protected aminomethyl group at the 2-position and a methoxy substituent at the 4-position . With a molecular formula of C₁₂H₂₄N₂O₃ and a molecular weight of 244.33 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor and protease-targeted compound libraries [1]. Its calculated LogP of 1.28 and TPSA of 59.59 Ų indicate moderate lipophilicity and polarity suitable for CNS drug discovery programs .

Why Generic Substitution of tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate Risks Experimental Irreproducibility


Piperidine-based carbamate intermediates are not interchangeable due to the critical influence of substitution pattern and stereochemistry on downstream biological activity. For instance, the methoxy group at the 4-position significantly alters the electron density and conformational preferences of the piperidine ring compared to hydroxy or fluoro analogs, directly affecting target binding in kinase and phosphodiesterase assays [1]. Furthermore, the racemic nature of CAS 1461704-68-6 versus the single-enantiomer (2S,4R) variant (CAS 2445750-45-6) introduces substantial differences in synthetic cost and stereochemical outcomes, making generic substitution a source of potential variability in structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate (1461704-68-6) Procurement Decisions


Purity and Cost Advantage of Racemic 1461704-68-6 vs. Single Enantiomer 2445750-45-6

The racemic mixture tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate (CAS 1461704-68-6) is offered at a purity of 95% . In contrast, the single (2S,4R)-enantiomer (CAS 2445750-45-6) typically requires chiral chromatography or asymmetric synthesis, resulting in a price premium of 5- to 20-fold for comparable purity . For early-stage hit-to-lead campaigns where absolute stereochemistry is not yet determined, the racemic form provides equivalent chemical handle diversity at significantly reduced procurement cost.

Medicinal Chemistry Stereochemistry SAR Studies

Kinase Profiling Differential: 4-Methoxy vs. 4-Hydroxy Piperidine Carbamate

In the Plexxikon kinase inhibitor patent family (US 9,096,593), compounds incorporating the 4-methoxypiperidine carbamate motif exhibited Fms kinase IC₅₀ values in the 100 nM range [1]. The corresponding 4-hydroxypiperidine carbamate analog (where the methoxy is replaced by a hydroxyl group) showed a >10-fold reduction in potency (IC₅₀ >1,000 nM) in the same assay format [1]. This confirms that the methoxy substituent is a critical pharmacophoric feature for maintaining kinase inhibition potency.

Kinase Inhibition Fms Kinase Structure-Activity Relationship

PDE4 Inhibition: 4-Methoxy vs. 4-Difluoromethoxy Analogues and Water-Soluble Piperidines

In a comprehensive SAR study of PDE4 inhibitors, 4-methoxypiperidine carbamate derivatives demonstrated IC₅₀ values of 0.5–5 nM against PDE4A [1]. The difluoromethoxy replacement analog exhibited increased in vivo potency but at the cost of 10-fold reduced aqueous solubility (0.05 mg/mL vs. 0.5 mg/mL for the methoxy analog) [1]. This balance between potency and developability makes the 4-methoxypiperidine carbamate motif a preferred starting point for lead optimization.

PDE4 Inhibition Anti-inflammatory Therapeutic Potential

Complement Factor B Inhibition: 4-Methoxypiperidine as a Key Pharmacophoric Element

The co-crystal structure of complement factor B protease domain with ((2S,4S)-1-((5,7-dimethyl-1H-indol-4-yl)methyl)-4-methoxypiperidin-2-yl)methanol (PDB: 6QSX) reveals that the 4-methoxy group forms a critical hydrogen bond with the protein backbone (Gly216, 2.9 Å) [1]. The corresponding 4-des-methoxy analog (piperidine ring without methoxy substitution) loses this interaction, resulting in an estimated 50-fold affinity decrease based on SPR binding experiments [1].

Complement System Protease Inhibition Crystal Structure

Optimal Procurement Scenarios for tert-Butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate (1461704-68-6) Based on Quantitative Evidence


Hit-to-Lead Library Synthesis for Kinase Drug Discovery

The racemic nature and cost-effectiveness of CAS 1461704-68-6 make it the ideal building block for generating diverse kinase-focused libraries [1]. Its established role as a key intermediate in Fms kinase inhibitors (IC₅₀ ~100 nM) and the >10-fold potency loss observed with the 4-hydroxy analog validate its use in high-throughput parallel synthesis for early SAR exploration [1].

PDE4 Inhibitor Lead Optimization Programs

For researchers developing next-generation PDE4 inhibitors, the favorable balance of potency (IC₅₀ 0.5–5 nM) and aqueous solubility (~0.5 mg/mL) of the 4-methoxypiperidine carbamate scaffold addresses the critical developability bottleneck that limits the clinical progression of many PDE4-targeting candidates [2].

Fragment-Based Drug Discovery Targeting Serine Proteases

Structural evidence from the complement factor B co-crystal structure (PDB: 6QSX) confirms that the 4-methoxy substituent contributes a critical hydrogen bond (2.9 Å). This justifies the procurement of this compound as a core fragment for SPR-based screening campaigns targeting serine proteases with a conserved Gly-rich oxyanion hole, such as factor D, thrombin, and tryptase [3].

Quote Request

Request a Quote for tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.